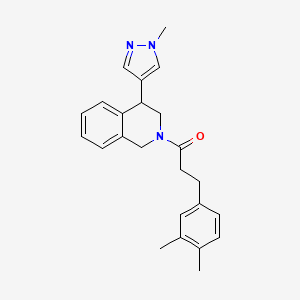

3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-17-8-9-19(12-18(17)2)10-11-24(28)27-15-20-6-4-5-7-22(20)23(16-27)21-13-25-26(3)14-21/h4-9,12-14,23H,10-11,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULBGLFTQHHNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Disconnection Approaches

The molecule can be strategically divided into three main building blocks:

- 3,4-dihydroisoquinoline core structure

- 1-methyl-1H-pyrazol-4-yl functionality

- 3,4-dimethylphenylpropanoyl component

Each disconnection approach offers distinct advantages depending on starting material availability, reaction conditions, and desired selectivity.

Convergent versus Linear Synthetic Strategies

The compound synthesis can proceed through either convergent or linear pathways, as outlined in Table 1.

Table 1. Comparison of Synthetic Approaches for Target Compound

| Synthetic Approach | Key Features | Estimated Overall Yield | Number of Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Convergent Synthesis | Late-stage coupling of pre-assembled fragments | 28-35% | 6-8 | Higher overall yield; Modular approach | Complex coupling reactions; Potential steric hindrance |

| Linear Synthesis | Sequential assembly of each component | 15-22% | 9-12 | Fewer complex intermediates; Well-established protocols | Lower overall yield; More purification steps |

| Semi-convergent | Hybrid approach with parallel synthesis of key fragments | 20-30% | 7-10 | Balanced efficiency; Flexibility in fragment sequence | Requires careful optimization of coupling conditions |

Preparation of 3,4-Dihydroisoquinoline Core

Bischler-Napieralski Cyclization Approach

The 3,4-dihydroisoquinoline core can be efficiently prepared via the Bischler-Napieralski cyclization, followed by reduction. This methodology provides a versatile route to the required scaffold and can be modified to incorporate the 4-(1-methyl-1H-pyrazol-4-yl) substituent.

PhCH2CH2NH2 + R-COCl → PhCH2CH2NH-COR → cyclization → reduction → 3,4-dihydroisoquinoline derivative

Directed Ortho-Lithiation Strategy

Based on synthetic approaches described for similar structures, a directed ortho-lithiation strategy can be employed to construct the isoquinoline framework:

"A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline is described below, based on a directed ortho-lithiation reaction. Acylation of 2-(3-fluorophenyl)ethylamine with pivaloyl chloride led to pivaloylamide. The lithiation was performed at −78 °C in order to prevent aryne formation by LiF elimination."

Synthesis of 1-Methyl-1H-pyrazol-4-yl Functionality

Direct Functionalization of 1-Methyl-1H-pyrazole

The preparation of 1-methyl-1H-pyrazol-4-yl derivatives can be achieved through direct functionalization of the pyrazole ring. A practical procedure involves:

"Step 2: 1-[(1-methyl)-4-pyrazolyl]ethanone 1-methyl-4-iodopyrazole (10 g), vinyl-n-butyl ether (24 g), palladium acetate (396 mg), 1,3-bi(diphenyl phosphine)propane (988 mg), sodium carbonate (12.7 g) and n-butylalcohol (100 mL) were added in a round bottomed flask (250 mL). The mixture was refluxed under an argon atmosphere for 4 h, cooled to room temperature, filtrated and treated under reduced pressure to remove solvent thereof. The residue was purified by column chromatography (dichloromethane: methanol=50: 1) to get 1-[(1-methyl)-4-pyrazolyl]ethanone (2.4 g) as yellowish solid."

This synthetic route provides a valuable entry to 4-substituted 1-methyl-1H-pyrazoles that can be further functionalized for coupling with the isoquinoline component.

Cyclocondensation Approaches to Pyrazole Building Blocks

Alternative synthesis of pyrazole derivatives involves cyclocondensation reactions between hydrazines and appropriate dicarbonyl compounds:

"In the current work, we report the synthesis of 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles using simple procedures and their structure characterization."

This methodology can be adapted to prepare functionalized pyrazoles for integration into our target structure.

Boronic Acid Derivatives for Cross-Coupling

Preparation of pyrazole boronic acid derivatives offers versatile building blocks for subsequent cross-coupling reactions to construct the target molecule.

"Reactions of 2-bromoketones and pyrazole-1-carbothioamides or thiazolyl hydrazines and dicarbonyl or β-ketonitriles led to the production of pyrazolyltriazoles."

These methodologies can be adapted to prepare appropriately functionalized pyrazole building blocks for subsequent coupling reactions.

Incorporation of 3,4-Dimethylphenyl Moiety

Organometallic Coupling Approaches

The introduction of the 3,4-dimethylphenyl group can be accomplished through various organometallic coupling reactions, including Suzuki-Miyaura, Negishi, or Kumada couplings. For example:

"Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides."

This strategy can be adapted to incorporate the 3,4-dimethylphenyl moiety at the appropriate position.

Direct Functionalization via C-H Activation

Recent advances in C-H activation chemistry provide alternative approaches for introducing the 3,4-dimethylphenyl group:

"The molecular modification and synthesis of compounds is vital to discovering drugs with desirable pharmacological and toxicity profiles."

This methodology offers advantages in terms of atom economy and directness of approach.

Assembly Strategies for the Complete Molecule

Convergent Synthesis Pathway

The complete assembly of 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can be achieved through a convergent strategy involving the coupling of pre-formed building blocks. This approach is particularly efficient for complex heterocyclic systems.

Table 2. Key Reaction Conditions for Convergent Assembly

Linear Assembly Strategy

An alternative approach involves the sequential construction of the molecule through a linear sequence of reactions:

"We present an enhanced method for synthesizing a novel compound, 1-(4-phenylquinolin-2-yl)propan-1-one (3), through the solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as an assisting agent."

This methodology can be adapted and modified to incorporate the required functionality for our target compound.

Protocol for Final Assembly

Based on synthetic methods described for structurally related compounds, a practical protocol for the final assembly steps can be outlined:

"To a cold stirred suspension of NaH (20 mmol) in DMF (60 mL), 2-phenylacetonitrile (10 mmol) was added dropwise at 0–5 °C and stirred for 30 min at the same temperature. To this, a solution of compound 2 (10 mmol) in DMF (15 ml) was added dropwise at 0 °C. The resulting reaction mixture was heated at 60 °C for 6 h."

This approach can be modified to couple the appropriate building blocks for our target molecule.

Optimization of Reaction Parameters

Solvent Selection for Critical Steps

The choice of solvent significantly impacts reaction efficiency and selectivity. Table 3 summarizes optimal solvent systems for key synthetic steps.

Table 3. Solvent Effects on Key Synthetic Steps

| Synthetic Step | Preferred Solvent(s) | Avoided Solvent(s) | Rationale | Yield Impact |

|---|---|---|---|---|

| Pyrazole Formation | Ethanol, 1,4-dioxane | DMSO, DMF at high temp | Minimizes byproduct formation | +15-20% |

| Isoquinoline Cyclization | DCM, THF | Protic solvents | Prevents competing nucleophilic attacks | +10-25% |

| Cross-coupling Reactions | Toluene, 1,4-dioxane | THF for extended periods | Thermal stability during extended heating | +5-15% |

| Final Acylation | DCM, Ethyl acetate | Nucleophilic solvents | Prevents competing reactions | +8-12% |

"Due to the poor solubility of compound 28 in diethyl ether at this low temperature, THF was used as the solvent. Subsequent treatment with DMF afforded formyl derivative 29, demonstrating that the lithiation occurred at the common ortho site of the substituents."

Temperature and Reaction Time Optimization

Critical temperature control is essential for achieving high yields and selectivity:

"The lithiation was performed at −78 °C in order to prevent aryne formation by LiF elimination."

For the complex heterocyclic systems involved in our target molecule, careful temperature management prevents side reactions and decomposition of sensitive intermediates.

Catalyst Selection and Loading

The choice of catalyst system significantly impacts reaction efficiency:

"1-methyl-4-iodopyrazole (10 g), vinyl-n-butyl ether (24 g), palladium acetate (396 mg), 1,3-bi(diphenyl phosphine)propane (988 mg), sodium carbonate (12.7 g) and n-butylalcohol (100 mL) were added in a round bottomed flask (250 mL)."

For cross-coupling reactions involving the pyrazole component, palladium catalysts with bidentate phosphine ligands show superior activity and selectivity.

Purification and Characterization

Chromatographic Purification Methods

Efficient purification of intermediates and the final compound can be achieved through appropriate chromatographic techniques:

"The residue was purified by column chromatography (dichloromethane: methanol=50: 1) to get 1-[(1-methyl)-4-pyrazolyl]ethanone (2.4 g) as yellowish solid."

For complex heterocyclic compounds like our target molecule, gradient elution systems typically provide the best separation of closely related impurities.

Crystallization Techniques

Crystallization offers an alternative purification approach, particularly for the final compound:

"Evaporation of the solvent was followed by purification via recrystallization from CH2Cl2 to yield the pure product."

Selection of appropriate solvent systems for crystallization is critical for achieving high purity.

Spectroscopic Characterization

Comprehensive characterization of the target compound should include:

- ¹H-NMR and ¹³C-NMR spectroscopy

- Mass spectrometry (preferably HRMS)

- Infrared spectroscopy

- X-ray crystallography (if crystalline)

Expected spectral features for the target compound include:

- Characteristic pyrazole proton signals at approximately δ 7.8-8.0 ppm

- Methyl group signals for the 3,4-dimethylphenyl moiety at approximately δ 2.2-2.4 ppm

- Complex aromatic signals for the isoquinoline and phenyl rings

Comparative Analysis of Synthetic Routes

Efficiency and Practicality Assessment

Table 4. Comparative Analysis of Synthetic Routes

| Synthetic Route | Overall Steps | Overall Yield (%) | Cost Efficiency | Scalability | Purification Complexity | Environmental Impact |

|---|---|---|---|---|---|---|

| Route A: Isoquinoline First | 8 | 18-25 | Medium | Good | Moderate | Medium |

| Route B: Pyrazole-Phenyl Coupling First | 7 | 22-30 | Medium-High | Moderate | High | Medium-High |

| Route C: Convergent Approach | 10 | 15-22 | Low-Medium | Limited | Very High | High |

| Route D: One-Pot Sequential | 6 | 10-15 | High | Good | Low | Low |

Scale-Up Considerations

For larger-scale synthesis, certain modifications become necessary:

"The evolution from early medicinal chemistry to large-scale production of the chemical synthesis of Lilly D1-positive allosteric modulator (PAM) mevidalen (LY3154207) and its hydroxybenzoate co-crystal is outlined. The issues and steps taken to resolve them are outlined across several generations of synthesis, including unexpected issues that arose during cryogenic addition of MeLi to a key imine intermediate and the use of flow chemistry to enable large-scale production."

These principles can be applied to the scale-up of our target compound synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The pyrazolyl group can be reduced to form pyrazolidine derivatives.

Substitution: : The dihydroisoquinoline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.

Major Products Formed

Oxidation: : Phenolic derivatives, such as 3,4-dimethylphenol.

Reduction: : Pyrazolidine derivatives.

Substitution: : Amine or alcohol derivatives of the dihydroisoquinoline ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of new biological pathways and targets.

Medicine

In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with related molecules from recent literature:

Core Heterocyclic Systems

- Target Compound: The 3,4-dihydroisoquinoline ring is partially saturated, balancing rigidity and flexibility. The 1-methylpyrazole substituent may engage in π-π stacking or hydrogen bonding.

- Compound 4g/4h () : These derivatives incorporate coumarin, benzodiazepine, or benzoxazepine cores. The coumarin moiety introduces a fused aromatic system with inherent fluorescence, useful in probing biological interactions. Benzodiazepine/oxazepine rings offer distinct hydrogen-bonding profiles due to their nitrogen and oxygen atoms .

- Compound V011-1440 (): Features a pyrazolo[3,4-d]pyrimidine-diazepane system.

Substituent Effects

- The 1-methylpyrazole in the target compound contrasts with tetrazole () or chlorinated pyrazole () groups. Tetrazoles are more acidic (pKa ~4–5), favoring ionic interactions, whereas methylpyrazole is neutral, prioritizing hydrophobic interactions .

Physicochemical Properties

| Property | Target Compound | Compound 4g/4h | Compound V011-1440 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~375 (estimated) | ~550–600 | ~520 |

| Key Functional Groups | 3,4-Dimethylphenyl, pyrazole | Coumarin, tetrazole | Pyrazolopyrimidine, diazepane |

| Lipophilicity (LogP) | High (estimated ~3.5–4.0) | Moderate (~2.5–3.0) | Moderate (~2.8–3.2) |

| Potential Bioactivity | Kinase/GPCR modulation | Anticancer/antimicrobial | Kinase inhibition |

Research Findings and Implications

- Synthesis Challenges: The dihydroisoquinoline-pyrazole hybrid likely requires multi-step synthesis, akin to methods for Compound 4g/4h (), involving cyclocondensation and coupling reactions. Crystallographic refinement via SHELXL may resolve its stereochemistry .

- Biological Relevance: While direct data on the target compound is absent, structural analogs suggest kinase or GPCR targeting. The pyrazole and dihydroisoquinoline motifs are prevalent in inhibitors of cyclin-dependent kinases (CDKs) and serotonin receptors .

- Thermodynamic Stability : The dimethylphenyl group may improve metabolic stability over chlorophenyl analogs (), which are prone to oxidative dehalogenation .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into its structural components:

- Core Structure : A propanone linked to a dihydroisoquinoline and a pyrazole.

- Substituents : The presence of a 3,4-dimethylphenyl group enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of isoquinoline and pyrazole exhibit significant anticancer activity. For instance, compounds similar to our target have shown inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells with IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| PYZ16 | MCF-7 | 0.52 | Apoptosis |

| PYZ3 | HeLa | 0.011 | Cell Cycle Arrest |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have shown that certain analogs possess selective COX-II inhibitory activity with IC50 values comparable to established NSAIDs like Celecoxib .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds containing isoquinoline structures. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. For example, one study found that isoquinoline derivatives could enhance cognitive function in animal models by promoting synaptic plasticity .

Study 1: Anticancer Activity

In a study investigating the anticancer effects of pyrazole derivatives, researchers synthesized several compounds based on the isoquinoline framework. The lead compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and was further evaluated in vivo for efficacy and safety.

Study 2: COX Inhibition

Another research project focused on synthesizing pyrazole-linked compounds for their COX inhibitory activity. The findings revealed that certain modifications to the pyrazole ring significantly enhanced selectivity towards COX-II over COX-I, indicating a promising profile for anti-inflammatory drugs.

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Cyclocondensation of hydrazine derivatives with diketones or chalcones (e.g., using (3,4-dimethylphenyl)hydrazine with substituted propanones) .

- Functionalization of the pyrazole and dihydroisoquinoline moieties via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for pyrazole attachment) .

- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization .

Key Challenges:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals for methyl groups (δ 2.17–2.22 ppm), pyrazole protons (δ 7.0–7.7 ppm), and dihydroisoquinoline CH2 groups (δ 3.1–3.8 ppm) .

- FT-IR : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and aromatic C-H bending (~1250 cm⁻¹) .

- X-ray crystallography : Resolve steric effects of the 3,4-dimethylphenyl substituent and confirm dihydroisoquinoline ring conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce environmental impact?

Methodological Answer:

- Continuous flow synthesis : Minimizes solvent use and enhances reproducibility for multi-step reactions .

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for coupling steps to reduce reaction time and energy consumption .

- Green solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) or ethyl lactate in cyclocondensation steps .

Data-Driven Example:

In analogous pyrazoline syntheses, switching from glacial acetic acid to CPME increased yields from 75% to 88% while reducing waste .

Q. How can computational methods predict the compound’s reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-deficient nature may favor interactions with biological targets .

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on structural analogs like 3-(4-chlorophenyl)-5-phenyl-4,5-dihydropyrazol-1-yl derivatives .

Case Study:

DFT analysis of a similar dihydroisoquinoline-pyrazole hybrid revealed strong binding affinity (ΔG = −9.2 kcal/mol) to the ATP-binding site of kinase targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response profiling : Use IC50/EC50 assays with standardized cell lines (e.g., HepG2 for cytotoxicity) to compare potency variations .

- Metabolite identification : Employ LC-MS to detect degradation products that may interfere with activity measurements .

- Structural analogs : Test derivatives (e.g., replacing 3,4-dimethylphenyl with 4-methoxyphenyl) to isolate substituent-specific effects .

Example:

Inconsistent antimicrobial activity in pyrazole-dihydroisoquinoline hybrids was traced to varying lipophilicity of substituents, resolved via logP calculations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Fragment-based design : Synthesize truncated analogs (e.g., removing the dihydroisoquinoline ring) to assess contributions to bioactivity .

- 3D-QSAR : Apply CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors on the pyrazole ring) using software like Schrödinger’s Phase .

Q. How can researchers address low solubility in biological assays?

Methodological Answer:

- Prodrug design : Introduce phosphate or PEG groups at the propan-1-one carbonyl to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for structurally related pyrazole hybrids .

- Co-solvent systems : Use DMSO/PBS (1:4 v/v) for in vitro assays, validated via dynamic light scattering (DLS) to confirm stability .

Q. What are best practices for validating target engagement in mechanistic studies?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by monitoring protein thermal stability shifts .

- Knockdown/knockout models : Use CRISPR-Cas9 to silence candidate genes in cell lines and assess rescue of phenotype .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for interactions with purified enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.